molecular formula C23H12BrClN2O3 B7728543 6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

Cat. No.: B7728543
M. Wt: 479.7 g/mol
InChI Key: JAJUMORSLDVVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with bromine, chlorophenyl, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from a precursor compound with an appropriate nucleophile forms the desired product . Reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions that may include catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that can influence cellular functions, such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of both quinoline and benzoxazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12BrClN2O3/c24-14-4-8-19-16(10-14)17(23(28)29)11-21(26-19)13-3-7-20-18(9-13)22(30-27-20)12-1-5-15(25)6-2-12/h1-11H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJUMORSLDVVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.